![molecular formula C14H13BN2O4S B591499 (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid CAS No. 882562-39-2](/img/structure/B591499.png)
(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid” is a chemical compound with the molecular weight of 316.15 . The IUPAC name for this compound is 1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid . It is typically stored in an inert atmosphere and under -20°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 . This code provides a unique representation of the molecule’s structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is typically stored in an inert atmosphere and under -20°C to maintain its stability .
Scientific Research Applications
Suzuki Cross-Coupling Reactions
The compound (1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-yl)boronic acid and related boronic acids have been extensively utilized in Suzuki cross-coupling reactions. These reactions are pivotal for constructing complex molecules, including highly functionalized heteroarylpyridines. Such compounds are obtained through the reaction of pyridylboronic acids with heteroaryl halides, resulting in a diverse array of new derivatives with moderate to high yields. Notably, these reactions have facilitated the synthesis of structures like the 5H-pyrrolo[2,3-b:4,5-b′]dipyridine (i.e., 1,5-diazacarbazole) ring system, demonstrating the versatile application of these boronic acids in organic synthesis and drug discovery (Smith et al., 2008).
Ligand Synthesis for Metal Complexes
Boronic acids, including variants like this compound, play a significant role in the synthesis of new ligands for metal complexes. These ligands have been synthesized through in situ generated boronic acids for Suzuki coupling, leading to the formation of pyrrole-pyridine based ligands. Such ligands are crucial in the development of metal-organic frameworks (MOFs) and catalysis, showcasing the importance of boronic acids in inorganic chemistry and material science (Böttger et al., 2012).
Pharmaceutical and Biological Applications
The study and development of boron-containing compounds for pharmaceutical and biological applications have significantly benefited from boronic acids like this compound. These compounds are designed to interact with organic compounds and biological molecules, facilitating advancements in medicine, pharmacology, and biology. The synthesis and characterization of these boron-containing materials, including their covalent and non-covalent interactions, highlight their potential as functional groups in drug design and biological studies (Hernández-Negrete et al., 2021).
Coordination Chemistry and Catalysis
The reactivity and coordination chemistry of boronic acids, including this compound, with nitrogen-containing compounds have been explored for their applications in catalysis and material science. These studies involve synthesizing borane-N-compound adducts, which are pivotal in understanding the interaction between boronic acids and various Lewis bases. The resulting compounds demonstrate potential applications in polymerization catalysts for olefins and further chemical transformations, emphasizing the role of boronic acids in catalytic processes (Focante et al., 2006).
Safety and Hazards
Mechanism of Action
Target of Action
1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid primarily targets the fibroblast growth factor receptors (FGFRs) , specifically FGFR1, FGFR2, and FGFR3 . FGFRs are crucial in regulating cell proliferation, differentiation, and survival. Abnormal activation of these receptors is associated with various cancers, making them significant targets for cancer therapy .
Mode of Action
The compound interacts with FGFRs by binding to their tyrosine kinase domain, inhibiting their activity . This binding prevents the autophosphorylation of tyrosine residues, which is essential for the activation of downstream signaling pathways. As a result, the compound effectively blocks the FGFR-mediated signaling cascade, leading to reduced cell proliferation and increased apoptosis in cancer cells .
Biochemical Pathways
By inhibiting FGFRs, 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid affects several key signaling pathways, including:
- RAS-MEK-ERK pathway : This pathway is involved in cell division and differentiation. Inhibition leads to reduced cell proliferation .
- PI3K-Akt pathway : This pathway promotes cell survival and growth. Inhibition results in increased apoptosis .
- PLCγ pathway : This pathway is involved in cell migration and invasion. Inhibition reduces the metastatic potential of cancer cells .
Pharmacokinetics
The pharmacokinetic profile of 1-Tosyl-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid includes:
These properties influence its bioavailability and therapeutic efficacy, ensuring sufficient concentrations reach the target tissues.
Result of Action
At the molecular level, the inhibition of FGFRs leads to decreased phosphorylation of downstream signaling molecules. This results in:
Action Environment
Environmental factors such as pH, temperature, and the presence of other biomolecules can influence the compound’s stability and efficacy. For instance:
- Biomolecules : Interactions with other proteins or enzymes can affect its binding affinity and overall effectiveness .
: Source
properties
IUPAC Name |
[1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridin-3-yl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BN2O4S/c1-10-4-6-11(7-5-10)22(20,21)17-9-13(15(18)19)12-3-2-8-16-14(12)17/h2-9,18-19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJMVMHYCONCGCX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN(C2=C1C=CC=N2)S(=O)(=O)C3=CC=C(C=C3)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671953 |
Source


|
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
882562-39-2 |
Source


|
| Record name | [1-(4-Methylbenzene-1-sulfonyl)-1H-pyrrolo[2,3-b]pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20671953 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

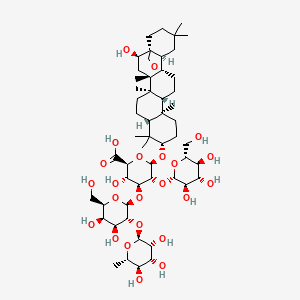


![1-[(1S)-2-hydroxy-1-phenylethyl]-3-[4-(4-pyridinyl)phenyl]urea](/img/structure/B591422.png)
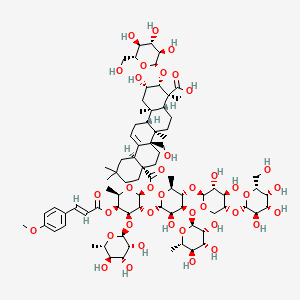


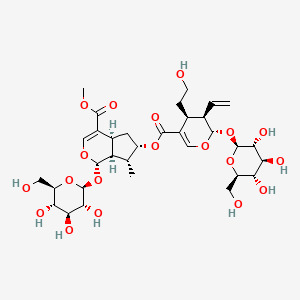
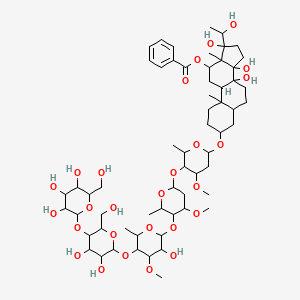
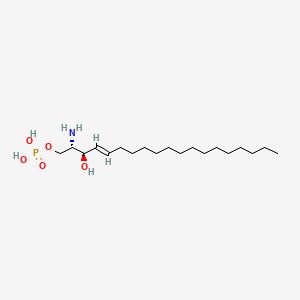

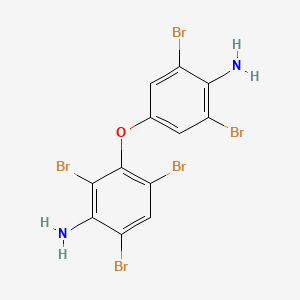
![Tetradecanoic Acid 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4-oxo-4H-pyrido[1,2-a]p yrimidin-9-yl Ester](/img/structure/B591438.png)